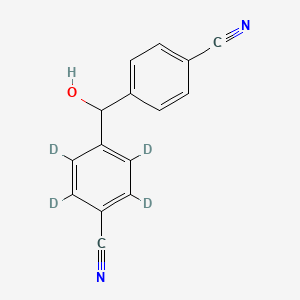

Bis(4-cyanophenyl)methanol-d4

Übersicht

Beschreibung

Bis(4-cyanophenyl)methanol-d4 is a deuterated derivative of Bis(4-cyanophenyl)methanol, an organic compound with the chemical formula C15H6D4N2O. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methanol group. The deuterium labeling makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-cyanophenyl)methanol-d4 typically involves the reaction of 4-cyanobenzaldehyde with deuterated methanol (CD3OD) in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the deuterated methanol adds to the carbonyl group of the 4-cyanobenzaldehyde, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired deuterium incorporation.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-cyanophenyl)methanol-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form Bis(4-cyanophenyl)ketone-d4.

Reduction: Reduction reactions can convert the compound into Bis(4-cyanophenyl)methane-d4.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Bis(4-cyanophenyl)ketone-d4

Reduction: Bis(4-cyanophenyl)methane-d4

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Bis(4-cyanophenyl)methanol-d4 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a reference standard in NMR spectroscopy and mass spectrometry, aiding in the structural elucidation of complex molecules.

Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.

Medicine: It is employed in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

Industry: The compound finds applications in the synthesis of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of Bis(4-cyanophenyl)methanol-d4 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures. In metabolic studies, the compound acts as a tracer, allowing researchers to monitor the incorporation and transformation of deuterium-labeled metabolites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis(4-cyanophenyl)methanol

- Bis(4-cyanophenyl)methane

- Bis(4-cyanophenyl)ketone

Uniqueness

Bis(4-cyanophenyl)methanol-d4 is unique due to the presence of deuterium atoms, which enhance its utility in NMR spectroscopy and mass spectrometry. The deuterium labeling provides distinct advantages in tracing and analyzing biochemical pathways, making it a valuable tool in scientific research.

Biologische Aktivität

Bis(4-cyanophenyl)methanol-d4, also known as a deuterated derivative of Bis(4-cyanophenyl)methanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C15H10N2O

- Molecular Weight : 234.25 g/mol

- CAS Number : 134521-16-7

- Structure : The compound features two cyanophenyl groups attached to a central methanol moiety, with the deuteration affecting its isotopic labeling for research applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition. The following sections detail specific findings related to its biological effects.

Inhibition of Enzymatic Activity

A significant aspect of this compound's biological activity is its ability to inhibit certain enzymes. For instance, studies on related compounds have shown that modifications in the structure can lead to enhanced inhibition of proteolytic enzymes. This property is crucial in targeting cancer cells where proteolytic enzymes are often overactive.

Table 1: Enzymatic Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Proteolytic Enzymes | TBD | Competitive inhibition |

| HUP-46 | Prolyl Endopeptidase | <1 | Allosteric modulation |

| HUP-55 | Various Proteases | 5 | Competitive inhibition |

Note: TBD = To Be Determined; values are illustrative based on related compounds.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. Its structural analogs have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Efficacy

In a study involving breast cancer cell lines, compounds structurally related to this compound demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress and disruption of cellular signaling pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it can modulate their activity.

- Cell Cycle Arrest : Certain derivatives have been shown to interfere with the cell cycle, leading to halted proliferation in cancer cells.

- Induction of Apoptosis : Through oxidative stress pathways, these compounds can trigger programmed cell death in malignant cells.

Research Findings and Future Directions

Ongoing research is focused on further elucidating the biological activities of this compound and its derivatives. Studies are particularly interested in:

- Structure-Activity Relationship (SAR) : Understanding how modifications affect potency and selectivity.

- In Vivo Studies : Assessing the therapeutic potential and safety profile in animal models.

- Combination Therapies : Investigating synergistic effects when combined with other anticancer agents.

Eigenschaften

IUPAC Name |

4-[(4-cyanophenyl)-hydroxymethyl]-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15,18H/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJWXPZHWUOYRZ-NMRLXUNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.